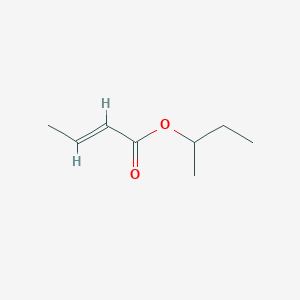
Rhenium boride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(boranylidyne)rhenium typically involves the deoxygenation of commercially available perrhenate anion (ReO₄⁻) with pinacol borane (HBpin). This reaction results in the formation of a rhenium complex comprising hydride and boron ligands . The structure of the resulting complex can be analyzed using X-ray crystallography, NMR spectroscopy, and DFT calculations .
Industrial Production Methods: While specific industrial production methods for bis(boranylidyne)rhenium are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex. The process may involve the use of specialized equipment for handling and purifying the compound .
化学反应分析
Types of Reactions: Rhenium boride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or reactant.
Reduction: It can also undergo reduction reactions, often involving the transfer of electrons to or from the rhenium center.
Substitution: Substitution reactions involving bis(boranylidyne)rhenium typically involve the replacement of ligands around the rhenium center.
Common Reagents and Conditions: Common reagents used in reactions with bis(boranylidyne)rhenium include pinacol borane (HBpin), 9-borabicyclo[3.3.1]nonane (9-BBN), and various organic substrates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving bis(boranylidyne)rhenium depend on the specific reaction type. For example, hydroboration reactions can yield borylated organic compounds, while oxidation reactions may produce rhenium oxides .
科学研究应用
Rhenium boride has several scientific research applications, including:
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and mechanical properties.
Biological Applications: While not extensively studied, there is potential for bis(boranylidyne)rhenium to be used in biological applications, such as antimicrobial agents.
作用机制
The mechanism by which bis(boranylidyne)rhenium exerts its effects involves the activation of B-H bonds by the rhenium center. This activation facilitates various catalytic processes, such as hydroboration and C-H borylation. The molecular targets and pathways involved in these reactions include the coordination of boron ligands to the rhenium center and subsequent electron transfer processes .
相似化合物的比较
Rhenium Tricarbonyl Complexes: These complexes are known for their use in biological imaging and catalysis.
Rhenium Oxides: Used in various catalytic processes, including oxidation reactions.
Rhenium Halides:
Uniqueness: Rhenium boride is unique due to its ability to activate B-H bonds and facilitate hydroboration reactions with high regioselectivity. This property distinguishes it from other rhenium complexes, making it a valuable compound for specific catalytic applications .
属性
CAS 编号 |
12355-99-6 |
|---|---|
分子式 |
B2Re |
分子量 |
207.83 g/mol |
IUPAC 名称 |
bis(boranylidyne)rhenium |
InChI |
InChI=1S/2B.Re |
InChI 键 |
OLXPHXSOQYDZNT-UHFFFAOYSA-N |
SMILES |
[B].[B].[Re] |
规范 SMILES |
B#[Re]#B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


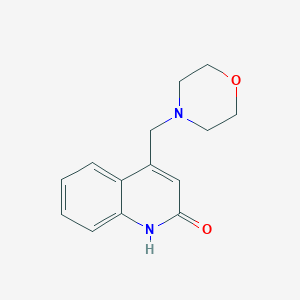
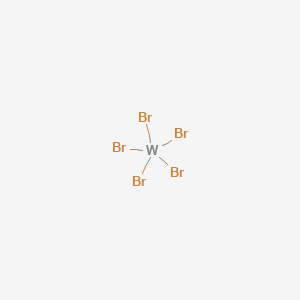
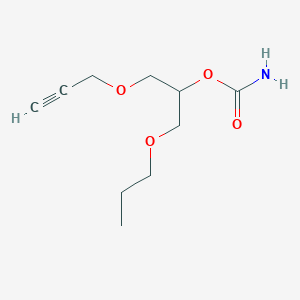


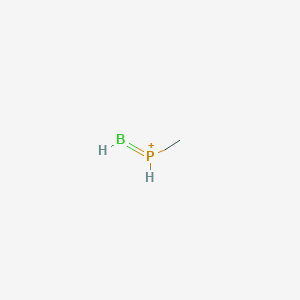
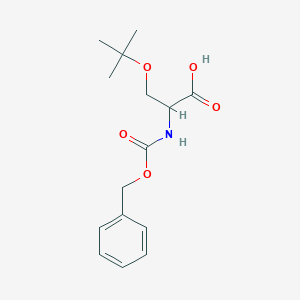
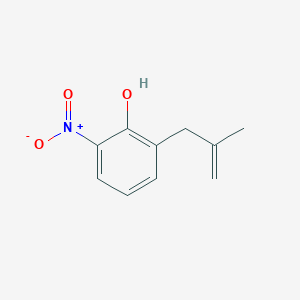
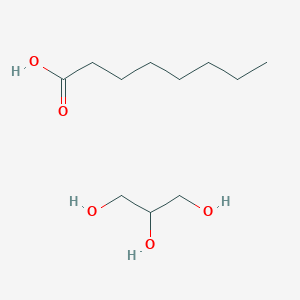
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

